9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is a complex organic molecule that features a unique structure with multiple thiophene and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene typically involves a multi-step process. The key steps include the formation of the thiophene rings, bromination, and the introduction of the octyldodecyl side chains. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene: undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene: has several scientific research applications, including:
Organic Semiconductors: This compound is used as a building block for the synthesis of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Photovoltaic Devices: The compound’s unique structure allows for efficient light absorption and charge transport, making it a promising material for use in solar cells.
Material Science: Its ability to form thin films with high crystallinity and stability makes it valuable for various material science applications.
Mechanism of Action
The mechanism by which 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene exerts its effects involves its interaction with light and charge carriers. The thiophene rings facilitate π-π stacking interactions, which enhance charge transport properties. The bromine atoms and octyldodecyl side chains contribute to the compound’s solubility and processability, allowing for the formation of high-quality thin films.
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
The uniqueness of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene lies in its complex structure, which combines multiple thiophene rings, bromine atoms, and long alkyl side chains. This combination results in a compound with exceptional solubility, processability, and electronic properties, making it highly suitable for advanced applications in organic electronics and photovoltaics.
Properties
Molecular Formula |
C58H86Br2N2S5 |
---|---|
Molecular Weight |
1131.5 g/mol |
IUPAC Name |
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene |
InChI |
InChI=1S/C58H86Br2N2S5/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-49(65-57(45)59)51-41-47-53-54(62-67-61-53)48-42-52(64-56(48)55(47)63-51)50-40-46(58(60)66-50)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |
InChI Key |
BYMRHKITZCKLLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=CC3=C(S2)C4=C(C=C(S4)C5=CC(=C(S5)Br)CC(CCCCCCCC)CCCCCCCCCC)C6=NSN=C36)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.